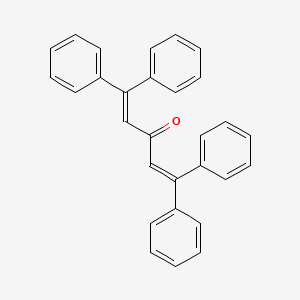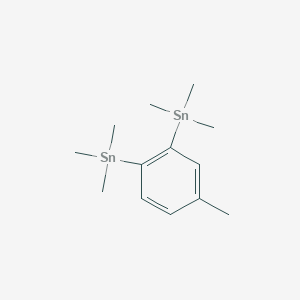
Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-]: is a chemical compound with the molecular formula C13H24Sn2 . This compound is characterized by the presence of two tin (Sn) atoms bonded to a 4-methyl-1,2-phenylene group, with each tin atom further bonded to three methyl groups. It is a member of the organotin compounds, which are known for their diverse applications in various fields, including organic synthesis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] typically involves the reaction of 4-methyl-1,2-phenylenediamine with trimethyltin chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups attached to the tin atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin halides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Industry: In the industrial sector, it is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics .
Wirkmechanismus
The mechanism of action of Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] involves its ability to form stable complexes with other molecules. The tin atoms in the compound can coordinate with various ligands, facilitating reactions such as catalysis and stabilization. The molecular targets and pathways involved depend on the specific application, such as catalysis in polymerization or stabilization in plastic production .
Vergleich Mit ähnlichen Verbindungen
Stannane, (4-methyl-1,2-phenylene)bis[dimethyl-]: Similar structure but with two methyl groups instead of three.
Stannane, (4-methyl-1,2-phenylene)bis[triethyl-]: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness: Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] is unique due to its specific combination of tin atoms and methyl groups, which provides distinct reactivity and stability compared to other organotin compounds. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
14275-63-9 |
|---|---|
Molekularformel |
C13H24Sn2 |
Molekulargewicht |
417.7 g/mol |
IUPAC-Name |
trimethyl-(4-methyl-2-trimethylstannylphenyl)stannane |
InChI |
InChI=1S/C7H6.6CH3.2Sn/c1-7-5-3-2-4-6-7;;;;;;;;/h3,5-6H,1H3;6*1H3;; |
InChI-Schlüssel |
VTCAMVGTSNAKAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)[Sn](C)(C)C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)
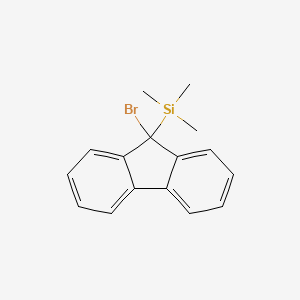
![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
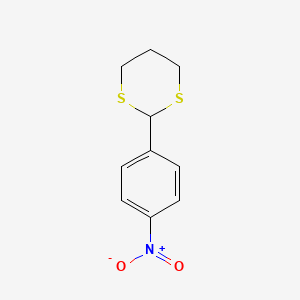
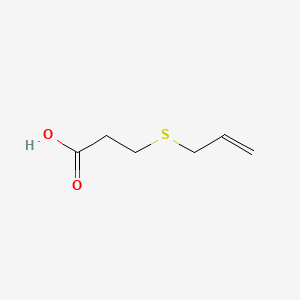
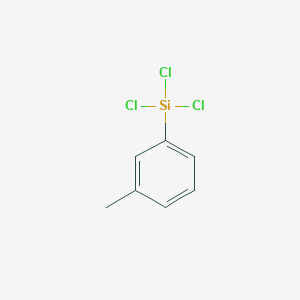
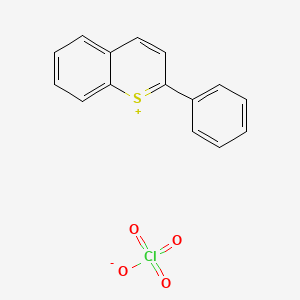
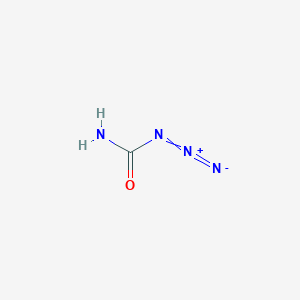
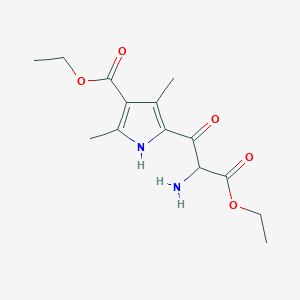
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
